![molecular formula C20H30FNO B12627835 N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-83-7](/img/structure/B12627835.png)
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine is a complex organic compound with the molecular formula C20H30FNO It is characterized by the presence of a fluorophenoxy group attached to a cyclohexyl ring, which is further connected to a cycloheptanamine structure
Preparation Methods
The synthesis of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves multiple steps, typically starting with the preparation of the fluorophenoxy intermediate. The synthetic route generally includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy group.
Cyclohexylation: The fluorophenoxy intermediate is then reacted with a cyclohexylating agent under controlled conditions to attach the cyclohexyl group.
Cycloheptanamine Formation: Finally, the cyclohexylated intermediate undergoes amination to form the cycloheptanamine structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may play a crucial role in binding to these targets, while the cyclohexyl and cycloheptanamine structures contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine can be compared with similar compounds, such as:
N-{4-[(4-Chlorophenoxy)methyl]cyclohexyl}cycloheptanamine: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
N-{4-[(4-Bromophenoxy)methyl]cyclohexyl}cycloheptanamine:
N-{4-[(4-Methylphenoxy)methyl]cyclohexyl}cycloheptanamine: The methylphenoxy group introduces different steric and electronic effects compared to the fluorophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920280-83-7 |
|---|---|
Molecular Formula |
C20H30FNO |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenoxy)methyl]cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C20H30FNO/c21-17-9-13-20(14-10-17)23-15-16-7-11-19(12-8-16)22-18-5-3-1-2-4-6-18/h9-10,13-14,16,18-19,22H,1-8,11-12,15H2 |
InChI Key |
QISOJKFRJLQUMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCC(CC2)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)
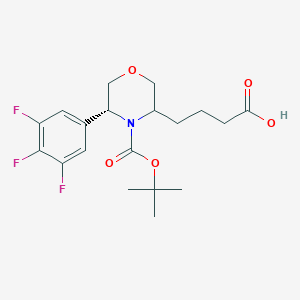

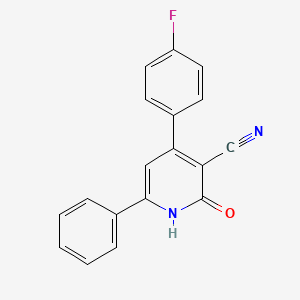
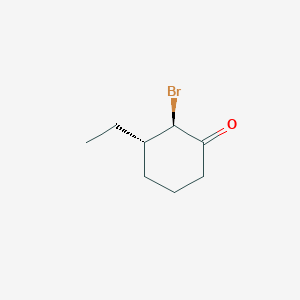
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)
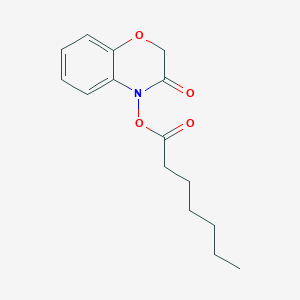
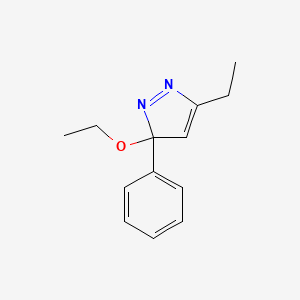
![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
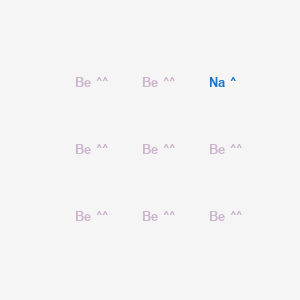
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
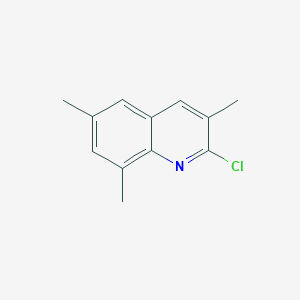
![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
